

An In-depth Technical Guide to the Chemical Structure of Tetrahydroechinocandin B

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Compound of Interest

Compound Name: *Tetrahydroechinocandin B*

Cat. No.: *B1682765*

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This technical guide provides a detailed overview of the chemical structure, properties, and biological mechanism of **Tetrahydroechinocandin B**, a cyclic lipopeptide with antifungal properties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

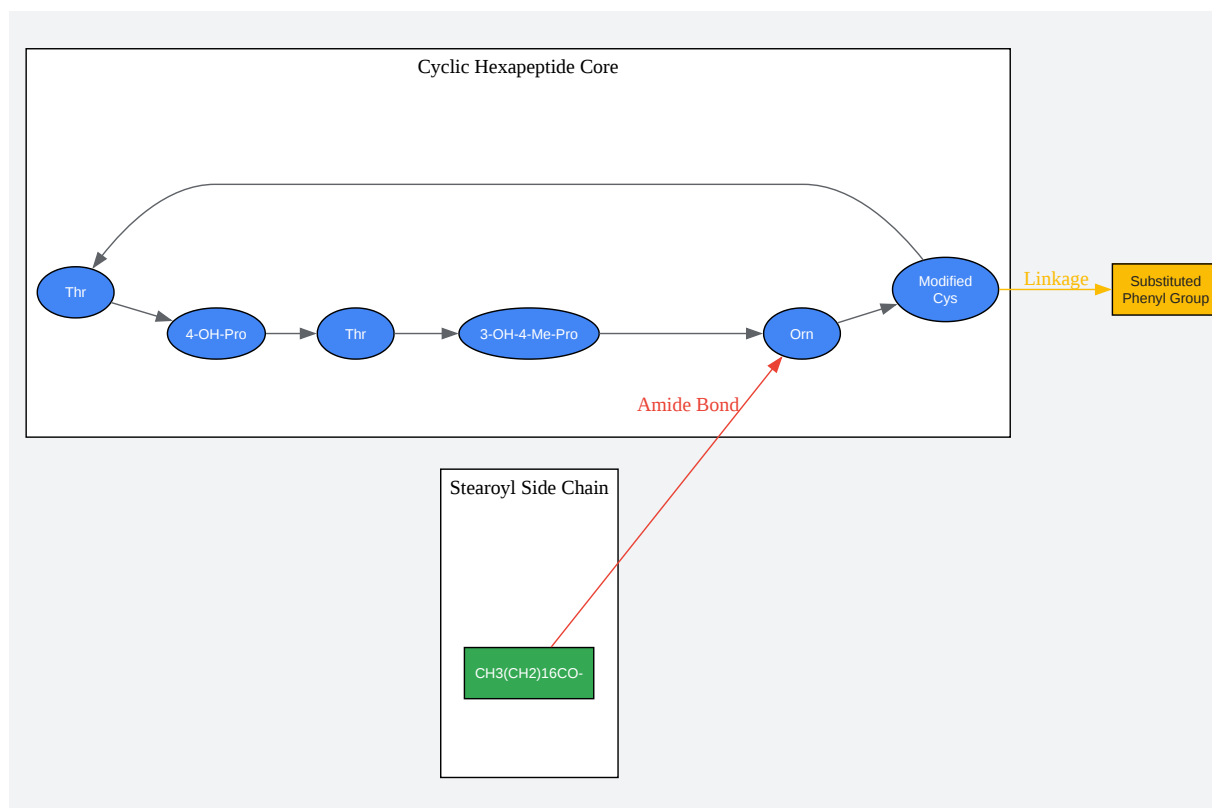
Introduction

Tetrahydroechinocandin B is a derivative of the naturally occurring antifungal agent Echinocandin B. Like other members of the echinocandin class, its primary mechanism of action is the non-competitive inhibition of β -(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall. This targeted action results in fungal cell lysis and displays fungicidal activity against many species of *Candida* and fungistatic activity against *Aspergillus*. The "tetrahydro" designation indicates the addition of four hydrogen atoms to the parent structure of Echinocandin B, resulting in the saturation of two double bonds within the lipid side chain.

Chemical Structure

The definitive chemical structure of **Tetrahydroechinocandin B** is not widely published in peer-reviewed literature. However, based on its nomenclature and the established structure of its parent compound, Echinocandin B, the structure can be inferred. Echinocandin B possesses a linoleoyl side chain, which contains two carbon-carbon double bonds. The conversion to **Tetrahydroechinocandin B** involves the catalytic hydrogenation of these double bonds, resulting in a stearoyl side chain.

Below is the inferred chemical structure of **Tetrahydroechinocandin B**.



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Caption: Inferred chemical structure of **Tetrahydroechinocandin B**.

Physicochemical Properties

Detailed experimental data for **Tetrahydroechinocandin B** is scarce. The following table summarizes its known properties and provides a comparison with its parent compound, Echinocandin B.

Property	Tetrahydroechinocandin B	Echinocandin B
Molecular Formula	C52H85N7O16	C52H81N7O16
Molecular Weight	1064.27 g/mol [1]	1060.2 g/mol [1]
Synonyms	L-687901, L-687,901[1]	Antibiotic A 30912A[1]
Physical Form	Solid[1]	Data not available
Purity	≥98% (Commercially available) [1]	Data not available

Experimental Protocols

Representative Synthesis: Catalytic Hydrogenation of Echinocandin B

A specific, detailed protocol for the synthesis of **Tetrahydroechinocandin B** is not readily available. However, a general procedure for the catalytic hydrogenation of a lipopeptide like Echinocandin B would involve the following steps:

- **Dissolution:** Dissolve Echinocandin B in a suitable solvent, such as methanol or ethanol.
- **Catalyst Addition:** Add a hydrogenation catalyst, typically 5-10% palladium on carbon (Pd/C), to the solution. The catalyst loading is usually around 10-20% by weight of the substrate.
- **Hydrogenation:** Transfer the mixture to a hydrogenation vessel. The vessel is then purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction is typically run at a pressure of 1-4 atmospheres and at room temperature.
- **Monitoring:** The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material.
- **Work-up:** Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

- Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by preparative HPLC to yield pure **Tetrahydroechinocandin B**.

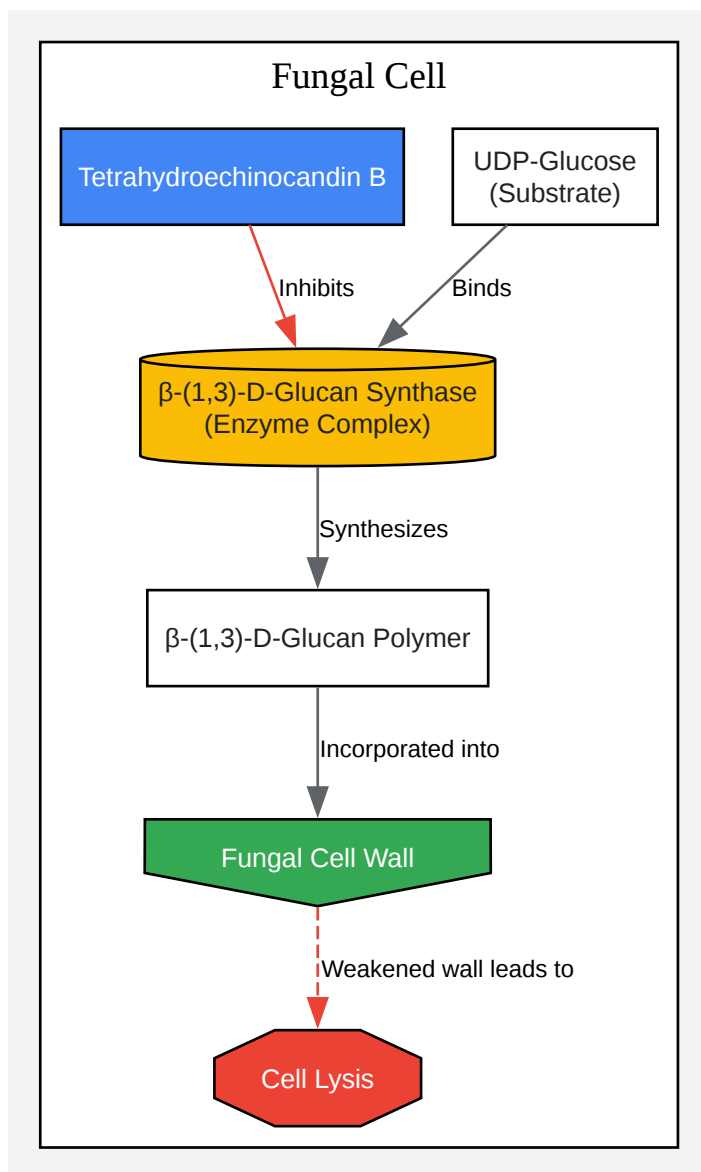
Structural Characterization Methodology

The characterization of the synthesized **Tetrahydroechinocandin B** would typically involve the following spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To confirm the disappearance of signals corresponding to the olefinic protons of the linoleoyl side chain.
 - ^{13}C NMR: To verify the absence of sp^2 hybridized carbon signals from the side chain and the appearance of corresponding sp^3 signals.
 - 2D NMR (COSY, HSQC, HMBC): To confirm the overall structure and assignments of the cyclic peptide core and the saturated fatty acid side chain.
- Mass Spectrometry (MS):
 - High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula of $\text{C}_{52}\text{H}_{85}\text{N}_7\text{O}_{16}$ by obtaining a highly accurate mass measurement of the molecular ion.

Biological Mechanism of Action

The primary biological target of **Tetrahydroechinocandin B** is the fungal enzyme β -(1,3)-D-glucan synthase. The inhibition of this enzyme disrupts the synthesis of glucan, a critical component of the fungal cell wall, leading to osmotic instability and cell death.



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References

- 1. Tetrahydroechinocandin B | CymitQuimica [cymitquimica.com]

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